molecular formula C15H15NO5 B12916650 3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid CAS No. 76628-84-7

3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid

Cat. No.: B12916650
CAS No.: 76628-84-7
M. Wt: 289.28 g/mol
InChI Key: FFZFOPJYTBRNAG-DHZHZOJOSA-N
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Description

3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with a methoxybenzylidene group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid typically involves the condensation of 4-methoxybenzaldehyde with a suitable pyrrolidine derivative under acidic or basic conditions. One common method is the Knoevenagel condensation, where 4-methoxybenzaldehyde reacts with a pyrrolidine derivative in the presence of a base such as potassium carbonate . The reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using water as a solvent and ultrasound irradiation, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of alcohol derivatives of the pyrrolidine ring.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The methoxybenzylidene group can interact with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound can bind to receptors, modulating their activity and affecting cellular pathways . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

76628-84-7

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

3-[(4E)-4-[(4-methoxyphenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C15H15NO5/c1-21-12-4-2-10(3-5-12)8-11-9-16(7-6-13(17)18)15(20)14(11)19/h2-5,8H,6-7,9H2,1H3,(H,17,18)/b11-8+

InChI Key

FFZFOPJYTBRNAG-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CN(C(=O)C2=O)CCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C=C2CN(C(=O)C2=O)CCC(=O)O

Origin of Product

United States

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